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Compound of Interest

Compound Name: 5-Methoxy-3-oxopentanenitrile

Cat. No.: B1642169

An In-depth Technical Guide to 5-Methoxy-3-
oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-3-oxopentanenitrile, a
bifunctional molecule of interest in synthetic organic chemistry. While specific literature on this
compound is limited, this guide consolidates available data, including its chemical and physical
properties, and provides insights into its synthesis, reactivity, and potential applications by
drawing parallels with the well-established chemistry of B-ketonitriles. This document aims to
serve as a foundational resource for researchers exploring the synthetic utility of this and
related compounds in the development of novel chemical entities.

Introduction: The Synthetic Potential of a Versatile
Building Block

5-Methoxy-3-oxopentanenitrile belongs to the class of 3-ketonitriles, a group of compounds
renowned for their synthetic versatility. The strategic placement of a ketone and a nitrile group
creates a unique electronic landscape within the molecule, rendering it a valuable precursor for
a diverse array of more complex structures, particularly heterocyclic scaffolds that are prevalent
in medicinal chemistry. The presence of a methoxy group introduces an additional point of

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1642169?utm_src=pdf-interest
https://www.benchchem.com/product/b1642169?utm_src=pdf-body
https://www.benchchem.com/product/b1642169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1642169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

functionality and can influence the compound's solubility and reactivity. This guide will delve
into the core characteristics of 5-Methoxy-3-oxopentanenitrile, offering a blend of established
knowledge on [3-ketonitriles and specific data where available.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for
its effective use in a laboratory setting. The key identifiers and properties of 5-Methoxy-3-
oxopentanenitrile are summarized below.

Property Value Source
CAS Number 97820-87-6 [1]
Molecular Formula C6HINO2 [1]
Molecular Weight 127.14 g/mol [1]
IUPAC Name 5-Methoxy-3-oxopentanenitrile
SMILES COC(=0)CC(=O)C#N
Appearance l.\lot specified in available

literature
Boiling Point No data available [1]
Storage Sealed in dry, 2-8°C [1]

Synthesis of 5-Methoxy-3-oxopentanenitrile: A
Proposed Protocol

While a specific, detailed synthesis protocol for 5-Methoxy-3-oxopentanenitrile is not readily
available in the public domain, a highly plausible route is the Claisen condensation. This well-
established reaction involves the condensation of an ester with a nitrile in the presence of a
strong base.[2] The following is a proposed experimental protocol for the synthesis of 5-
Methoxy-3-oxopentanenitrile based on this methodology.

Reaction Principle
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The synthesis proceeds via the deprotonation of acetonitrile at the a-carbon by a strong base,

such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion

then attacks the electrophilic carbonyl carbon of a suitable methoxy-containing ester, such as

methyl methoxyacetate. Subsequent elimination of the methoxide leaving group yields the

target B-ketonitrile.

Proposed Experimental Protocol

Materials:

Methyl methoxyacetate

Acetonitrile

Sodium hydride (NaH) (60% dispersion in mineral oil)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Dilute hydrochloric acid (HCI)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an
inert atmosphere (e.g., argon or nitrogen).

Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous
hexanes to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.

Nitrile Addition: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred
suspension of sodium hydride at room temperature.

Ester Addition: The mixture is cooled to 0°C in an ice bath. Methyl methoxyacetate (1.0
equivalent) is then added dropwise via the dropping funnel, ensuring the temperature
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remains below 5°C.

» Reaction Progression: After the addition is complete, the ice bath is removed, and the
reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The
reaction progress can be monitored by thin-layer chromatography (TLC).

o Workup: The reaction is quenched by the slow and careful addition of cold water at 0°C. The
mixture is then acidified to a pH of ~2-3 with dilute HCI.

o Extraction: The aqueous layer is extracted three times with diethyl ether.

e Drying and Concentration: The combined organic extracts are washed with brine, dried over
anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under
reduced pressure to yield the crude product.

 Purification: The crude 5-Methoxy-3-oxopentanenitrile can be purified by vacuum
distillation.

Diagram of the Proposed Synthetic Workflow:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1642169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1642169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

[Assemble flame-dried glassware under inert atmosphera

(Suspend NaH in anhydrous soIvenD

Realtion
Gdd acetonitrile dropwise)

Cool to 0°C

Add methyl methoxyacetate dropwise

'

Stir at room temperature for 12-16 hours

Workup &Eurifieaﬁon

[Quench with cold wateD

Acidify with dilute HCI

[Extract with diethyl etheD
(Dry, filter, and concentrate)
[Purify by vacuum distillatior)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-Methoxy-3-oxopentanenitrile.
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Spectroscopic Characterization

While experimental spectra for 5-Methoxy-3-oxopentanenitrile are not readily available in
public databases, its spectroscopic features can be predicted based on the known spectral
data of analogous (-ketonitriles and general principles of spectroscopy.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different
proton environments in the molecule.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-OCHs ~3.4 Singlet 3H

-CH:- (adjacent to O) ~3.7 Triplet 2H

-CH:- (adjacent to )
~2.8 Triplet 2H

C=0)

-CH:- (adjacent to )
~3.5 Singlet 2H

CN)

Note: The methylene protons adjacent to the carbonyl and nitrile groups are diastereotopic and

may appear as a more complex multiplet.

Predicted **C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbon Predicted Chemical Shift (8, ppm)
-OCHs ~59

-CH:- (adjacent to O) ~70

C=0 ~200

-CH:- (adjacent to C=0) ~45

-CH:- (adjacent to CN) ~25

C=N ~117

Infrared (IR) Spectroscopy

The IR spectrum of a [3-ketonitrile is characterized by strong absorptions from the carbonyl and
nitrile groups.

Characteristic Absorption

Functional Group Intensity
(cm™)

C=N stretch 2260 - 2220 Medium

C=0 stretch 1750 - 1680 Strong

C-O stretch 1300 - 1000 Strong

C-H stretch (sp?) 2950 - 2850 Medium to Strong

The C=0 stretching frequency can be influenced by the degree of enolization. The presence of
a broad O-H stretch around 3500-3200 cm~! would indicate the presence of the enol tautomer.

Mass Spectrometry

The mass spectrum of 5-Methoxy-3-oxopentanenitrile under electron ionization (El) is
expected to show a molecular ion peak (M*) at m/z 127. The fragmentation pattern will likely be
dominated by cleavage adjacent to the carbonyl group (a-cleavage) and loss of small neutral
molecules.[3]

Predicted Fragmentation Pathway:
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Caption: Predicted major fragmentation pathways for 5-Methoxy-3-oxopentanenitrile.

Chemical Reactivity and Synthetic Applications

The dual functionality of B-ketonitriles like 5-Methoxy-3-oxopentanenitrile makes them highly
versatile intermediates in organic synthesis.

Reactivity at the a-Methylene Position

The methylene group situated between the ketone and nitrile functionalities is acidic and can
be readily deprotonated by a base to form a stabilized carbanion. This nucleophile can then
participate in a variety of carbon-carbon bond-forming reactions, including:

o Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
» Acylation: Reaction with acyl chlorides or anhydrides to form diketonitriles.

e Aldol Condensation: Reaction with aldehydes or ketones.

Reactions of the Carbonyl and Nitrile Groups

Both the ketone and nitrile groups are susceptible to nucleophilic attack. This allows for a wide
range of transformations:
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e Reduction: The ketone can be selectively reduced to a secondary alcohol, or both the ketone
and nitrile can be reduced.

e Cyclization Reactions: 3-Ketonitriles are excellent precursors for the synthesis of various
heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with
amidines can lead to pyrimidines.

Potential as a Building Block in Drug Discovery

The structural motifs accessible from 5-Methoxy-3-oxopentanenitrile are of significant interest
in drug discovery. The ability to readily construct substituted heterocyclic scaffolds makes it a
valuable starting material for generating libraries of compounds for biological screening. While
no specific biological activities have been reported for 5-Methoxy-3-oxopentanenitrile itself,
the broader class of methoxy-substituted compounds has shown a range of activities, including
antimicrobial and anticancer properties.

Safety and Handling

While a comprehensive safety data sheet (SDS) for 5-Methoxy-3-oxopentanenitrile is not
widely available, information for the general class of nitriles and ketones, along with available
supplier information, suggests the following precautions:

o Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

e Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin
thoroughly after handling. Do not eat, drink or smoke when using this product. Use only
outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye
protection/face protection.[2]

e Handling: Should be handled in a well-ventilated fume hood by personnel wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat.

e Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion
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5-Methoxy-3-oxopentanenitrile is a promising yet underexplored chemical entity with
significant potential as a versatile building block in organic synthesis. Its bifunctional nature,
combining the reactivity of a ketone and a nitrile with the influence of a methoxy group, opens
avenues for the construction of a wide range of complex molecules, particularly heterocyclic
systems of medicinal interest. While experimental data for this specific compound is limited,
this guide provides a solid foundation for its synthesis, characterization, and application by
leveraging the well-documented chemistry of 3-ketonitriles. Further research into the specific
reactivity and biological activity of 5-Methoxy-3-oxopentanenitrile and its derivatives is
warranted and could lead to the discovery of novel compounds with valuable applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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